5-Chloro-4-methoxysalicylaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

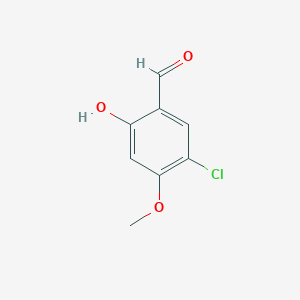

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMHVBPSRKMWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276915 | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-56-7 | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89938-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-methoxysalicylaldehyde chemical properties

An In-Depth Technical Guide to 5-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis. Its unique arrangement of functional groups—an aldehyde, a phenolic hydroxyl, a methoxy group, and a chlorine atom on an aromatic ring—imparts a versatile reactivity profile. This guide offers a comprehensive overview of its chemical and physical properties, spectral characteristics, synthetic pathways, and key applications, providing researchers, chemists, and drug development professionals with a detailed understanding of this valuable building block. The presence of multiple reactive sites allows for selective modifications, making it a foundational component in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials like dyes and fluorescent probes.[1]

Physicochemical and Structural Properties

The structural arrangement of this compound dictates its physical characteristics and chemical behavior. The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, a common feature in salicylaldehyde derivatives that influences their conformational stability and reactivity.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89938-56-7 | [1][3] |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Exact Mass | 186.0083718 Da | [3][4] |

| Appearance | Expected to be a crystalline solid | Inferred |

| LogP | 1.86670 | [3] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Chemical Reactivity

Synthetic Pathway: The Reimer-Tiemann Reaction

A primary method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which facilitates the ortho-formylation of phenols.[5][6] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate a dichlorocarbene (:CCl₂) intermediate.[7][8] The electron-rich phenoxide, formed by the deprotonation of the starting phenol, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis yields the final aldehyde product.[5][7]

For this compound, a logical precursor would be 4-chloro-2-methoxyphenol. The reaction introduces the formyl (-CHO) group at the position ortho to the hydroxyl group.

Caption: Proposed synthesis via Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Synthesis

The following protocol is a generalized procedure based on established methods for the Reimer-Tiemann reaction.[7][8]

-

Preparation : In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve the starting phenol (e.g., 4-chloro-2-methoxyphenol) (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 20-40%) (approx. 8.0 equiv).

-

Heating : Heat the biphasic mixture to approximately 60-70°C with vigorous stirring.[7][8]

-

Reagent Addition : Add chloroform (CHCl₃) (approx. 2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. The reaction is often exothermic, so the addition rate should be controlled to maintain the temperature.[5][7]

-

Reaction : After the addition is complete, continue to stir the mixture at 60-70°C for 3-4 hours.

-

Workup : Cool the reaction mixture to room temperature. Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to a pH of 4-5.

-

Extraction : Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Core Reactivity

The utility of this compound as a synthetic intermediate stems from its three primary reactive sites:

-

Aldehyde Group : The electrophilic aldehyde carbon readily undergoes nucleophilic attack. It is particularly useful for forming Schiff bases (imines) through condensation reactions with primary amines. This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds and ligands for metal complexes.[1]

-

Phenolic Hydroxyl Group : The acidic proton can be removed to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions. The hydroxyl group also directs electrophilic aromatic substitution.

-

Aromatic Ring : The ring is activated by the electron-donating hydroxyl and methoxy groups, though this is somewhat counteracted by the deactivating chloro group. It can still undergo further electrophilic substitution under specific conditions.

Caption: Condensation reaction to form a Schiff base.

Spectral Data Interpretation

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ ~11.0 ppm (s, 1H, -OH)δ ~9.8 ppm (s, 1H, -CHO)δ ~7.0-7.5 ppm (2H, Ar-H)δ ~3.9 ppm (s, 3H, -OCH₃) | The phenolic proton is deshielded due to intramolecular H-bonding. The aldehyde proton appears far downfield. Aromatic protons will appear as singlets or doublets depending on coupling. The methoxy protons are a characteristic singlet. |

| ¹³C NMR | δ ~191-193 ppm (C=O)δ ~150-160 ppm (Ar-C-O)δ ~110-135 ppm (Ar-C)δ ~56 ppm (-OCH₃) | The aldehyde carbonyl carbon is highly deshielded. Aromatic carbons attached to oxygen appear downfield. The methoxy carbon signal is typical for this functional group.[9] |

| IR Spectroscopy | ~3200 cm⁻¹ (broad, O-H stretch)~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)~1650-1670 cm⁻¹ (C=O stretch, aldehyde)~1500-1600 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, ether) | The broad O-H band indicates hydrogen bonding. The aldehyde C-H stretches (Fermi doublets) and strong C=O stretch are characteristic. Aromatic and ether stretches confirm the structure.[2][11] |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z 186.Isotope peak (M+2) at m/z 188 (approx. 1/3 intensity of M⁺).Fragments from loss of -CHO, -CH₃, -Cl. | The presence of chlorine results in a characteristic M+2 isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl. |

Applications in Research and Drug Development

This compound is a versatile platform molecule for creating diverse chemical entities with significant biological and material applications.

-

Pharmaceutical Synthesis : It is a key intermediate in the production of various pharmaceuticals.[1] Derivatives of salicylaldehydes are integral to anticoagulants and vitamin K antagonists. Furthermore, hydrazones synthesized from related 5-methoxysalicylaldehyde have demonstrated potent, concentration-dependent antiproliferative activity against breast cancer cell lines, suggesting a promising avenue for drug discovery.[12]

-

Agrochemicals and Dyes : The reactive nature of the molecule allows for its incorporation into complex structures used in the development of pesticides and dyes.[1][2]

-

Fluorescent Probes and Sensors : The inherent fluorescence of the substituted aromatic system makes it a suitable precursor for creating chemical sensors and probes that can detect specific analytes.[1]

-

Schiff Base and Ligand Chemistry : Its ability to readily form Schiff bases makes it valuable in coordination chemistry for creating ligands that can chelate various metal ions. These metal complexes often possess unique catalytic or biological properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[1]

Conclusion

This compound is a multifunctional aromatic compound with significant value in organic synthesis. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an indispensable building block. From the foundational Reimer-Tiemann synthesis to its application in creating complex pharmaceuticals and materials, this guide underscores its importance for professionals in chemistry and drug discovery. A thorough understanding of its properties is essential for leveraging its full potential in designing the next generation of advanced molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:89938-56-7 | Chemsrc [chemsrc.com]

- 4. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

5-Chloro-4-methoxysalicylaldehyde: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of 5-Chloro-4-methoxysalicylaldehyde (CAS No. 89938-56-7), a substituted aromatic aldehyde of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, characterization, and strategic application, empowering scientists to leverage its unique chemical architecture for novel molecular design.

Molecular Overview and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring an aldehyde, a hydroxyl group, and a methoxy group, further substituted with a chlorine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89938-56-7 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| IUPAC Name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | PubChem |

| Appearance | (Predicted) White to off-white crystalline solid | Inferred from related compounds |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | Inferred from related compounds |

| Melting Point | No experimental data available. Predicted to be a solid at room temperature. | - |

| Boiling Point | No experimental data available. | - |

Note: The lack of extensive experimental data in publicly accessible literature for this specific isomer highlights an opportunity for further fundamental characterization research. The predicted properties are based on the known characteristics of closely related salicylaldehyde derivatives.

Strategic Synthesis: The Reimer-Tiemann Reaction

The most logical and established synthetic route to this compound is the ortho-formylation of the corresponding phenol, 4-chloro-3-methoxyphenol, via the Reimer-Tiemann reaction .[2][3] This reaction is a cornerstone of aromatic chemistry for the introduction of a formyl group ortho to a hydroxyl group.

Mechanism of the Reimer-Tiemann Reaction

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) as the electrophile.[3]

Diagram 1: Mechanism of the Reimer-Tiemann Reaction

Caption: Key steps in the synthesis of this compound via the Reimer-Tiemann reaction.

The phenoxide ion, being highly activated, attacks the electron-deficient dichlorocarbene. The ortho-selectivity is a well-documented characteristic of this reaction, driven by the directing effect of the hydroxyl group.[3] Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the final aldehyde product upon acidification.

Proposed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the Reimer-Tiemann reaction and has not been experimentally validated for this specific substrate in the cited literature.

Materials:

-

4-chloro-3-methoxyphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-methoxyphenol (1 equivalent) in ethanol.

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4-5 equivalents) to the flask with stirring. The mixture will warm up as the phenoxide salt forms.

-

Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide and hydrolyze any remaining intermediates.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.5 ppm. - Phenolic proton (OH): Broad singlet, concentration-dependent, ~10-12 ppm. - Aromatic protons: Two singlets (or doublets with very small coupling constant) in the aromatic region (~6.5-7.5 ppm). - Methoxy protons (OCH₃): Singlet, ~3.9-4.1 ppm. |

| ¹³C NMR | - Aldehyde carbon (C=O): ~190-195 ppm. - Aromatic carbons: Signals in the range of ~110-160 ppm. The carbon bearing the hydroxyl group will be downfield, and the carbon bearing the methoxy group will also be significantly downfield. - Methoxy carbon (OCH₃): ~55-60 ppm. |

| IR Spectroscopy | - O-H stretch (phenolic): Broad band, ~3200-3400 cm⁻¹. - C-H stretch (aromatic and aldehyde): ~2900-3100 cm⁻¹ and ~2700-2800 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, ~1650-1680 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-O stretch (ether and phenol): ~1200-1300 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 186, with a characteristic M+2 peak at m/z 188 (approximately 1/3 the intensity of the M⁺ peak) due to the ³⁷Cl isotope. - Key Fragmentation: Loss of H• (M-1), CHO• (M-29), and CH₃• (M-15). |

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[4] These compounds are of immense interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

Diagram 2: General Scheme for Schiff Base Formation

Caption: Condensation of this compound with a primary amine to yield a Schiff base.

The chloro and methoxy substituents on the aromatic ring of the salicylaldehyde moiety can significantly influence the electronic properties and steric profile of the resulting Schiff base, potentially modulating its interaction with biological targets.

Precursor for Heterocyclic Compounds

This compound is an excellent starting material for the synthesis of various heterocyclic systems. The presence of the ortho-hydroxyl group allows for intramolecular cyclization reactions following initial condensation or addition reactions at the aldehyde. This can lead to the formation of benzofurans, chromenes, and other privileged scaffolds in medicinal chemistry.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of this compound are sparse in the literature, its structural motifs are present in a variety of bioactive compounds. Salicylaldehyde derivatives are known intermediates in the synthesis of anticoagulants and vitamin K antagonists.[1] The substitution pattern of this compound makes it a candidate for the synthesis of novel analogs of these and other drug classes, where the chlorine and methoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity. For instance, novel benzoylhydrazones derived from the related 5-methoxysalicylaldehyde have demonstrated potent anti-breast cancer activity.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on data for related compounds, it is expected to be a skin and eye irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for researchers in drug discovery. Its synthesis via the Reimer-Tiemann reaction is a classic and reliable method. The unique combination of functional groups on the aromatic ring provides a platform for the creation of a diverse range of derivatives, including Schiff bases and heterocyclic compounds, with significant potential for biological activity. Further research into the experimental properties and applications of this compound is warranted and encouraged.

References

Spectroscopic Data of 5-Chloro-4-methoxysalicylaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data of 5-Chloro-4-methoxysalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. This document delves into the theoretical principles and practical applications of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) in the structural elucidation and characterization of this compound. By integrating field-proven insights with robust scientific data, this guide aims to serve as an essential resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde possessing a unique substitution pattern on the benzene ring, which includes a chloro, a methoxy, a hydroxyl, and a formyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. Its derivatives have shown potential in various therapeutic areas, underscoring the importance of unambiguous structural characterization for quality control and regulatory purposes.

Accurate spectroscopic analysis is paramount to confirm the identity and purity of this compound. This guide provides a detailed examination of its spectroscopic signature, offering insights into the influence of its substituents on the spectral properties.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic characteristics. The interplay between the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the chloro and aldehyde groups creates a distinct electronic environment that is reflected in its NMR, IR, and mass spectra.

Figure 1. Molecular Structure of this compound.

Synthesis and Characterization

While various synthetic routes to salicylaldehyde derivatives exist, a common approach involves the formylation of a substituted phenol. For this compound, a plausible synthesis could involve the chlorination and formylation of 4-methoxyphenol.

A documented synthesis involves the treatment of 3-chloro-4-methoxyphenol with paraformaldehyde and tin(IV) chloride in toluene to yield the target compound. The crude product is then purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the number and chemical environment of the protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.7 - 10.5 | Singlet | 1H |

| Aromatic (H-6) | ~7.3 - 7.6 | Singlet | 1H |

| Aromatic (H-3) | ~6.5 - 6.8 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 3H |

| Hydroxyl (-OH) | ~10.5 - 11.5 | Singlet (broad) | 1H |

Interpretation and Causality:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, resulting in a downfield chemical shift.

-

Aromatic Protons: The two aromatic protons appear as singlets due to the lack of adjacent protons for coupling. The proton at the C-6 position is typically more downfield than the proton at the C-3 position due to the deshielding effect of the adjacent aldehyde group.

-

Methoxy Protons: The three protons of the methoxy group appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

-

Hydroxyl Proton: The phenolic hydroxyl proton is also significantly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. The downfield shift is indicative of intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom.

Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 - 195 |

| Aromatic (C-2, C-OH) | ~160 - 165 |

| Aromatic (C-4, C-OCH₃) | ~155 - 160 |

| Aromatic (C-5, C-Cl) | ~120 - 125 |

| Aromatic (C-1) | ~115 - 120 |

| Aromatic (C-6) | ~110 - 115 |

| Aromatic (C-3) | ~100 - 105 |

| Methoxy (-OCH₃) | ~55 - 60 |

Interpretation and Causality:

-

Carbonyl Carbon: The carbon of the aldehyde group is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the oxygen atoms (C-2 and C-4) are significantly downfield. The carbon attached to the chlorine atom (C-5) is also deshielded. The remaining aromatic carbons appear at more upfield positions. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Figure 2. Experimental workflow for FT-IR spectroscopy.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 - 3400 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~2900 - 3000 | C-H stretch | Aromatic & Methoxy |

| ~2700 - 2850 | C-H stretch | Aldehyde |

| ~1650 - 1700 | C=O stretch | Aldehyde Carbonyl |

| ~1550 - 1600 | C=C stretch | Aromatic Ring |

| ~1200 - 1300 | C-O stretch | Aryl Ether |

| ~1000 - 1100 | C-O stretch | Methoxy |

| ~700 - 850 | C-Cl stretch | Aryl Halide |

Interpretation and Causality:

-

O-H Stretch: The broadness of the hydroxyl peak is indicative of hydrogen bonding, in this case, likely intramolecular hydrogen bonding with the aldehyde carbonyl group.

-

C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches of the methoxy group. The aldehyde C-H stretch is characteristically observed at a lower frequency.

-

C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. The conjugation with the aromatic ring and the intramolecular hydrogen bonding can lower its frequency compared to a simple aliphatic aldehyde.

-

Aromatic C=C Stretches: The absorptions in the 1550-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-O and C-Cl Stretches: The stretching vibrations for the aryl ether, methoxy, and aryl chloride bonds are found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common technique for generating ions.

Figure 3. General workflow for mass spectrometry.

Data Summary:

| m/z | Ion | Interpretation |

| 186/188 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 185/187 | [M-H]⁺ | Loss of a hydrogen radical |

| 157/159 | [M-CHO]⁺ | Loss of the formyl group |

| 142 | [M-CHO-CH₃]⁺ | Loss of formyl and methyl groups |

Interpretation and Causality:

-

Molecular Ion Peak: The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the [M]⁺ peak at m/z 186 and the [M+2]⁺ peak at m/z 188 in an approximate 3:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: Under electron ionization, the molecule fragments in a predictable manner. Common fragmentation pathways include the loss of a hydrogen atom, the formyl group (-CHO), and a methyl radical from the methoxy group. These fragmentation patterns provide further confirmation of the molecular structure.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure and purity. This information is critical for researchers and professionals who utilize this compound as a key starting material in the development of novel pharmaceuticals and other high-value chemical entities. The detailed interpretation of the spectral features, grounded in the principles of chemical structure and reactivity, serves as a valuable reference for quality control and synthetic chemistry applications.

Synthesis of 5-Chloro-4-methoxysalicylaldehyde

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

5-Chloro-4-methoxysalicylaldehyde is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, methoxy, hydroxyl, and aldehyde functional groups, makes it a versatile scaffold for the synthesis of complex molecular architectures, including anticoagulant drugs and novel fluorescent probes.[1] The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring influences its reactivity and the biological activity of its derivatives, making it a subject of considerable interest for drug development professionals.[2][3] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and high yields.

Introduction: The Strategic Importance of Regioselective Formylation

The synthesis of substituted salicylaldehydes is a cornerstone of aromatic chemistry. The primary challenge lies in achieving regioselective formylation, specifically at the ortho position to the hydroxyl group. The hydroxyl group is a potent activating, ortho, para-director in electrophilic aromatic substitution. Consequently, synthetic methods must overcome the statistical and electronic propensity for substitution at the para position to yield the desired salicylaldehyde isomer.

This guide will explore two robust methods for the synthesis of this compound from the precursor 4-Chloro-3-methoxyphenol[4]:

-

The Reimer-Tiemann Reaction: A classic, yet powerful method utilizing dichlorocarbene as the electrophile.[5][6]

-

Magnesium-Mediated Ortho-Formylation: A modern, highly selective method employing paraformaldehyde and a magnesium-based Lewis acid system.[7][8]

We will dissect each method, providing not just the procedural steps but also the critical scientific reasoning that underpins the protocol's success.

Synthetic Route I: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a named reaction used for the ortho-formylation of phenols, first reported by Karl Reimer and Ferdinand Tiemann.[5] It is valued for its use of readily available reagents and its ability to directly introduce a formyl group onto the phenolic ring.

Mechanistic Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism where the key reactive species is dichlorocarbene (:CCl₂).

The mechanism unfolds in several key steps:

-

Dichlorocarbene Generation: A strong base, typically sodium hydroxide, deprotonates chloroform to form a trichlorocarbanion. This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly electrophilic dichlorocarbene.[5][6][9]

-

Phenoxide Formation: The phenolic starting material, 4-chloro-3-methoxyphenol, is also deprotonated by the hydroxide base to form the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative charge.[5][6]

-

Electrophilic Attack: The electron-deficient dichlorocarbene is attracted to the electron-rich phenoxide ring, leading to an electrophilic attack. This attack is favored at the ortho position, partly due to the coordination between the phenoxide oxygen and the carbene.[5][9]

-

Hydrolysis to Aldehyde: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in two successive Sₙ2 reactions, forming a geminal diol which rapidly loses water to yield the final salicylaldehyde product upon acidic workup.[5]

Caption: Figure 1: Reimer-Tiemann Reaction Mechanism

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is a representative procedure adapted from established methodologies for the Reimer-Tiemann reaction.[5][6][10]

Materials & Reagents:

-

4-Chloro-3-methoxyphenol

-

Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-Chloro-3-methoxyphenol (1 equiv.) in a 20% aqueous solution of sodium hydroxide.

-

Addition of Chloroform: Heat the solution to 60-65°C with vigorous stirring. Add chloroform (1.5 equiv.) dropwise via the dropping funnel over 1 hour. The reaction is exothermic, and the temperature should be carefully maintained.[9]

-

Reaction: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. The excess chloroform is removed by steam distillation or rotary evaporation.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The product will precipitate as a solid.

-

Extraction & Drying: Filter the crude product or extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Field Insights & Causality

-

Why a biphasic system? Sodium hydroxide is poorly soluble in chloroform. The reaction occurs at the interface of the aqueous and organic layers, which is why vigorous stirring is essential to maximize the interfacial area.[5][9] Phase-transfer catalysts can also be employed to shuttle the hydroxide ions into the organic phase.

-

Controlling Temperature: The generation of dichlorocarbene and its subsequent reaction are exothermic. Uncontrolled temperatures can lead to the formation of tarry by-products, significantly reducing the yield.[9]

-

Ortho-Selectivity: While para-formylation is a possible side reaction, the ortho isomer is typically the major product. This selectivity is attributed to a stabilizing interaction between the phenoxide oxygen and the incoming electrophilic carbene.[9]

Synthetic Route II: Magnesium-Mediated Ortho-Formylation

As an alternative to the harsh conditions of the Reimer-Tiemann reaction, the magnesium-mediated formylation offers a milder, often more efficient, and highly regioselective route to salicylaldehydes.[7][8] This method, developed by Casiraghi and later refined by Skattebøl, avoids the use of chloroform.[7]

Mechanistic Principles

The high ortho-selectivity of this method is attributed to a chelation-controlled mechanism.

-

Formation of Magnesium Phenoxide: The phenol reacts with a base system, such as magnesium chloride and triethylamine, to form a magnesium phenoxide complex.[7]

-

Chelation and Directed Attack: The magnesium ion coordinates to both the phenolic oxygen and the oxygen of paraformaldehyde (the formylating agent). This coordination forms a rigid six-membered transition state, which pre-organizes the reactants and directs the electrophilic attack of the formyl group exclusively to the ortho position.

References

- 1. This compound [myskinrecipes.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. 4-Chloro-3-methoxyphenol | C7H7ClO2 | CID 11099860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-4-methoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-methoxysalicylaldehyde, a substituted salicylaldehyde with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules.[1] Their inherent reactivity, stemming from the hydroxyl and aldehyde functional groups in ortho position, allows for the construction of various heterocyclic systems and Schiff bases.[2] The introduction of substituents onto the benzene ring, such as the chloro and methoxy groups in this compound, profoundly influences the molecule's electronic properties, reactivity, and biological activity. This targeted modification is a cornerstone of rational drug design and the development of novel functional materials.[3][4]

This compound, in particular, is a key intermediate in the synthesis of pharmaceuticals, notably in the development of anticoagulant drugs and vitamin K antagonists.[5] Its structural motifs are also found in agrochemicals, dyes, and fluorescent probes, highlighting its broad utility.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and potential applications. A thorough understanding of its properties is paramount for its effective utilization in research and development.

Structural Formula and Nomenclature

-

IUPAC Name: 5-Chloro-2-hydroxy-4-methoxybenzaldehyde

-

CAS Number: 89938-56-7

-

Molecular Formula: C₈H₇ClO₃[5]

-

Molecular Weight: 186.59 g/mol [5]

The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 4, a chlorine atom at position 5, and a formyl (aldehyde) group at position 1. The presence of both electron-donating (methoxy and hydroxyl) and electron-withdrawing (chloro and aldehyde) groups creates a unique electronic environment that influences its reactivity and spectroscopic properties.

Physicochemical Data

While experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on closely related compounds and established chemical principles.

| Property | Estimated Value/Information | Source/Basis for Estimation |

| Appearance | Likely a crystalline solid, ranging from white to yellowish. | Based on the appearance of similar substituted salicylaldehydes.[7] |

| Melting Point | Expected to be higher than related non-halogenated analogs due to increased intermolecular forces. | Comparison with 5-chlorosalicylaldehyde (m.p. 98-100 °C). |

| Solubility | Likely soluble in common organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility trends for aromatic aldehydes. |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the acidic range, influenced by the electron-withdrawing and -donating substituents. | Comparison with the pKa of salicylaldehyde and its substituted derivatives. |

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the formylation of a corresponding substituted phenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and could be adapted for this purpose.

Conceptual Workflow for Synthesis:

Figure 1. Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methoxyphenol in an excess of chloroform.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture. The reaction is typically exothermic and should be controlled with an ice bath.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the formylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid. This step neutralizes the excess base and protonates the phenoxide intermediate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reimer-Tiemann Reaction: This method is a well-established and reliable way to introduce a formyl group ortho to a hydroxyl group on a phenol ring.

-

Chloroform and Sodium Hydroxide: These reagents generate dichlorocarbene in situ, which is the electrophilic species that attacks the electron-rich phenoxide ring.

-

Acidic Workup: This is crucial to protonate the resulting salicylaldehyde and to neutralize the reaction mixture for safe handling and effective extraction.

-

Purification: Recrystallization or chromatography is necessary to remove unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the hydroxyl proton.

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets or two doublets (with a small coupling constant) in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the surrounding substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent, but is often observed in the downfield region.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

-

Aldehydic Carbonyl Carbon: A signal in the highly downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (OH, OCH₃, Cl, CHO).

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aldehyde) | 2700-2900 (often two weak bands) | Stretching |

| C=O (aldehyde) | 1650-1700 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ether) | 1200-1300 | Stretching |

| C-Cl (chloro) | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (186.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl group (-CHO) and other characteristic fragments resulting from the cleavage of the benzene ring and its substituents.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable precursor in the synthesis of various biologically active compounds and functional materials.

Anticoagulant and Vitamin K Antagonist Synthesis

As previously mentioned, a primary application of this compound is in the synthesis of anticoagulants and vitamin K antagonists.[5] The salicylaldehyde moiety can be elaborated into more complex heterocyclic systems that are known to exhibit these biological activities. The presence of the chloro and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Schiff Base and Ligand Synthesis

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases and their metal complexes have a wide range of applications, including as catalysts, in materials science, and as therapeutic agents with antimicrobial and anticancer properties.[3]

Fluorescent Probes and Sensors

The salicylaldehyde scaffold is a common component of fluorescent probes.[6] The electronic properties of the molecule can be tuned by the substituents, and the reaction of the aldehyde group with specific analytes can lead to a change in the fluorescence signal, enabling the detection and quantification of these analytes.[7][8][9][10]

Workflow for Application in Fluorescent Probe Design:

Figure 2. Conceptual workflow for utilizing this compound in fluorescent probe design.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich potential for applications in drug discovery, materials science, and analytical chemistry. Its unique molecular structure, characterized by a strategically substituted salicylaldehyde core, provides a platform for the synthesis of a diverse range of functional molecules. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide has provided a robust framework for understanding its properties, synthesis, and characterization based on established chemical principles and data from closely related analogs. Further research into the synthesis and detailed characterization of this compound is warranted to fully unlock its potential for scientific and technological advancements.

References

- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. science.lpnu.ua [science.lpnu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Turn on Fluorescent Probes for Selective Targeting of Aldehydes [mdpi.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Item - A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells - figshare - Figshare [figshare.com]

The Multifaceted Biological Activities of Salicylaldehyde Derivatives: A Technical Guide for Researchers

Introduction: The Enduring Legacy and Therapeutic Potential of Salicylaldehyde Scaffolds

Salicylaldehyde, a simple aromatic aldehyde, serves as a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse library of derivatives with a wide spectrum of biological activities. The inherent reactivity of its aldehyde group, coupled with the electronic influence of the ortho-hydroxyl group, makes it an ideal starting material for the synthesis of novel therapeutic agents. Among the most explored derivatives are Schiff bases, formed through the condensation of salicylaldehyde with primary amines. These compounds, along with other derivatives like hydrazones and their metal complexes, have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core biological activities of salicylaldehyde derivatives, focusing on their mechanisms of action, methodologies for their evaluation, and insights into structure-activity relationships. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities based on the salicylaldehyde framework.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Salicylaldehyde derivatives, particularly Schiff bases and their metal complexes, have emerged as a promising class of antimicrobial compounds with activity against a broad range of bacteria and fungi.[4][5][6]

Mechanism of Action

The antimicrobial activity of salicylaldehyde Schiff bases is often attributed to the presence of the azomethine group (-CH=N-).[1][2] This imine linkage is believed to interfere with microbial cell metabolism in several ways:

-

Cell Wall Synthesis Inhibition: The derivatives can inhibit the synthesis of the bacterial cell wall, leading to cell lysis.

-

Protein Synthesis Disruption: They can bind to microbial ribosomes, thereby inhibiting protein synthesis.

-

Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions essential for the activity of various microbial enzymes, leading to their inactivation.

-

Membrane Disruption: The lipophilic nature of some derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity and function.

The antimicrobial potency can be significantly enhanced by the introduction of specific substituents on the salicylaldehyde or amine moiety and through complexation with metal ions.[5][6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve the salicylaldehyde derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Data Presentation: Antimicrobial Activity of Representative Salicylaldehyde Schiff Bases

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| SB1 | Pseudomonas aeruginosa | 50 | [4] |

| SB3 | Escherichia coli | 50 | [4] |

| SB4 | Staphylococcus aureus | >200 | [4] |

| 2a | Mycobacterium tuberculosis | ≥16 | [7] |

| 2c | Mycobacterium kansasii | comparable to Isoniazid | [7] |

Anticancer Activity: Targeting Key Pathways in Malignancy

Salicylaldehyde derivatives, particularly hydrazones and Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] Their anticancer potential stems from their ability to interfere with multiple cellular processes crucial for cancer cell proliferation and survival.

Mechanism of Action

The anticancer mechanisms of salicylaldehyde derivatives are multifaceted and can include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G2/M or G1), preventing cancer cells from dividing and proliferating.

-

Inhibition of Kinases: Some derivatives have been shown to inhibit the activity of protein kinases, such as cAbl kinase, which are often dysregulated in cancer and play a crucial role in signal transduction pathways that promote cell growth and survival.[8][11]

-

DNA Interaction: Certain derivatives can bind to DNA, either through intercalation or groove binding, leading to the inhibition of DNA replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger cell death.

The specific mechanism of action is highly dependent on the chemical structure of the derivative and the type of cancer cell.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[12][13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

References

- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 2. ijfans.org [ijfans.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijrar.com [ijrar.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-4-methoxysalicylaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the physical characterization of 5-Chloro-4-methoxysalicylaldehyde. As a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules, a thorough understanding of its physical properties is paramount for its effective application and process optimization.

While some basic molecular information is readily available, experimental data on several key physical properties of this specific isomer remains unpublished. This guide, therefore, provides not only the established data but also detailed, field-proven experimental protocols to enable researchers to determine these properties with precision and confidence. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for generating reliable data.

Compound Identity and Known Properties

This compound is an aromatic aldehyde with the chemical formula C₈H₇ClO₃. Its structure features a benzene ring substituted with a chloro, a methoxy, a hydroxyl, and a formyl (aldehyde) group.

Table 1: Known Properties of this compound

| Property | Value | Source |

| CAS Number | 89938-56-7 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₃ | [4] |

| Molecular Weight | 186.59 g/mol | [4] |

| Physical State | Solid | [1][3] |

It is important to note that, based on available literature and safety data sheets, specific values for melting point, boiling point, and detailed solubility are not yet determined. The following sections provide robust protocols for the experimental determination of these crucial physical parameters.

Experimental Determination of Physical Properties

The following protocols are designed to be self-validating and are grounded in established principles of physical chemistry.

Determination of Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range (typically <1°C) is indicative of high purity.

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be in the form of a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results.

-

Instrumentation: Utilize a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Use a rapid heating rate (10-20°C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

In the second run, approach the approximate melting point with a much slower heating rate (1-2°C/min).

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

-

Causality and Expertise: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A broad melting range often suggests the presence of impurities.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Determination of Boiling Point

Given that aromatic aldehydes can be susceptible to decomposition at high temperatures, determining the boiling point under reduced pressure is often necessary.

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place a small amount of this compound and a few boiling chips into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Heating: Gently heat the sample using a heating mantle.

-

Measurement: Record the temperature at which the liquid boils and the corresponding pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Correction to Atmospheric Pressure (Optional): If needed, the boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, although direct measurement under reduced pressure is often more relevant for sensitive compounds.

Causality and Expertise: Boiling chips are crucial to prevent bumping and ensure smooth boiling. Vacuum distillation is employed to lower the boiling point, thereby preventing thermal decomposition of the compound.

Diagram 2: Vacuum Distillation Workflow

Caption: Workflow for determining the boiling point under reduced pressure.

Solubility Profile

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Qualitative Assessment:

-

To a small test tube, add approximately 10 mg of this compound.

-

Add the chosen solvent dropwise with agitation.

-

Observe if the solid dissolves. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (Optional):

-

Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.

-

Carefully take a known volume of the supernatant.

-

Evaporate the solvent and weigh the remaining solid to determine the concentration.

-

Causality and Expertise: The principle of "like dissolves like" is a good starting point. The presence of a polar hydroxyl group and an ether linkage, along with a nonpolar chlorinated benzene ring, suggests that this compound will likely exhibit intermediate solubility in a range of solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized or acquired compound.

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the number of different types of carbon atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) of the signals.

-

¹³C NMR: Analyze the chemical shifts of the carbon signals.

-

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups present (e.g., O-H stretch of the phenol, C=O stretch of the aldehyde, C-O stretch of the ether, and C-Cl stretch).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster.

Diagram 3: Spectroscopic Characterization Workflow

Caption: General workflow for the spectroscopic characterization of an organic compound.

Safety and Handling

While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

Conclusion

This technical guide provides a framework for the comprehensive physical characterization of this compound. While published experimental data is limited, the detailed protocols herein offer a reliable pathway for researchers to generate this crucial information. Adherence to these methodologies will ensure the acquisition of accurate and reproducible data, facilitating the advancement of research and development projects that utilize this important chemical intermediate.

References

5-Chloro-4-methoxysalicylaldehyde: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. As a derivative of salicylaldehyde, it possesses a unique combination of reactive functional groups—an aldehyde, a phenolic hydroxyl, and a methoxy group—arranged on a chlorinated benzene ring. This specific substitution pattern imparts distinct chemical reactivity and makes it a valuable precursor for a wide range of complex molecules.

The strategic placement of the chloro and methoxy substituents significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design. The chloro group, an electron-withdrawing halogen, and the methoxy group, an electron-donating group, create a nuanced electronic environment that can be exploited to fine-tune the biological activity and pharmacokinetic properties of its derivatives.[1][2] This guide provides a comprehensive overview of this compound, covering its synthesis, chemical properties, and applications, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 89938-56-7 | [3][4] |

| Molecular Formula | C₈H₇ClO₃ | [3][4] |

| Molecular Weight | 186.59 g/mol | [3][4] |

| Exact Mass | 186.00800 Da | [3] |

| Appearance | Solid (form may vary) | General Chemical Data |

| Storage | Room temperature, dry conditions | [4] |

| SMILES | COc1cc(O)c(C=O)cc1Cl | [3] |

| InChIKey | ZZMHVBPSRKMWLT-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the selective chlorination of its precursor, 4-methoxysalicylaldehyde (also known as 2-hydroxy-4-methoxybenzaldehyde).[3][5] This reaction is a classic example of an electrophilic aromatic substitution.

Causality of the Experimental Design:

-

Starting Material: 4-Methoxysalicylaldehyde is chosen as the precursor because it already contains the required hydroxyl, methoxy, and aldehyde groups in the correct relative positions.[5][6]

-

Reaction Type: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The aldehyde group (-CHO) is a deactivating, meta-directing group. The combined effect of the powerful ortho-, para-directing hydroxyl and methoxy groups directs the incoming electrophile (Cl⁺) to the positions ortho and para to them. Position 5 is ortho to the hydroxyl group and meta to the aldehyde, making it a highly favorable site for electrophilic attack.

-

Chlorinating Agent: A mild chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) is typically employed to achieve mono-chlorination and prevent over-chlorination or unwanted side reactions.

The following is a representative, step-by-step methodology for the synthesis of this compound.

-

Dissolution: Dissolve 4-methoxysalicylaldehyde (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain it under a positive pressure to exclude atmospheric moisture.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity.

-

Reagent Addition: Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 eq) dropwise to the stirred solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted chlorinating agent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Functional Group Analysis

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which allow for selective modifications.[4]

-

Aldehyde Group (-CHO): This is the most versatile functional group. It readily undergoes nucleophilic addition and condensation reactions. It is the primary site for forming Schiff bases (imines) by reacting with primary amines, a cornerstone reaction for generating libraries of biologically active compounds.[4] It can also participate in Wittig reactions, aldol condensations, and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Phenolic Hydroxyl Group (-OH): The acidity of this proton allows it to be deprotonated to form a phenoxide, a potent nucleophile. This enables O-alkylation or O-acylation reactions to introduce further diversity. It also plays a key role in chelation with metal ions.

-

Chloro and Methoxy Groups: These substituents are less reactive but are critical for modulating the electronic and steric properties of the molecule and its derivatives.[1] The methoxy group donates electron density into the ring, while the chloro group withdraws it. This push-pull effect influences the reactivity of the other functional groups and is a key determinant in how the final molecule interacts with biological targets like protein binding pockets.[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for building molecules with therapeutic potential. Its structure is a key intermediate in the synthesis of a variety of pharmaceuticals and bioactive compounds.[4]

-

Anticoagulant and Vitamin K Antagonist Synthesis: The molecule serves as a crucial starting material in the production of certain anticoagulant drugs.[4] These drugs often feature complex heterocyclic systems, and this aldehyde provides a correctly substituted aromatic core to build upon.

-

Schiff Base and Heterocycle Synthesis: Condensation of the aldehyde with various hydrazides or amines leads to the formation of hydrazones and Schiff bases.[7] These derivatives are well-known for their broad spectrum of biological activities, including anti-cancer, antibacterial, and antifungal properties. Research on related 5-methoxysalicylaldehyde hydrazones has demonstrated potent antiproliferative activity against breast cancer cell lines, confirming the potential of this molecular framework.[7]

-